molecular formula C19H16BrN3O5 B3902571 4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B3902571
M. Wt: 446.3 g/mol
InChI Key: AKPGLTWJADVPKE-UHFFFAOYSA-N
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Description

4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a synthetic organic compound belonging to the pyrazoline family. This compound features a unique structure that incorporates both bromophenyl and nitrophenyl groups attached to a pyrazoline ring, making it notable for various chemical applications and reactions.

Properties

IUPAC Name

4-[5-(4-bromophenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O5/c20-14-6-4-12(5-7-14)16-11-17(13-2-1-3-15(10-13)23(27)28)22(21-16)18(24)8-9-19(25)26/h1-7,10,17H,8-9,11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPGLTWJADVPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves the following steps:

  • Formation of pyrazoline ring: Condensation of 4-bromoacetophenone with 3-nitrobenzaldehyde in the presence of hydrazine hydrate to form the pyrazoline ring.

  • Oxidation and addition: The resulting pyrazoline compound is then oxidized using an appropriate oxidizing agent (e.g., manganese dioxide) to form the corresponding pyrazoline-4-one.

  • Addition of butanoic acid group:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors, maintaining stringent control over reaction conditions such as temperature, pressure, and pH. High-purity reagents and catalysts are used to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: It can undergo oxidation reactions, particularly at the pyrazoline ring, leading to various oxidized derivatives.

  • Reduction: Reduction reactions can occur at the nitro group, potentially converting it to an amino group.

  • Substitution: The compound can undergo electrophilic substitution reactions, particularly at the bromophenyl group.

Common Reagents and Conditions:

  • Oxidation: Manganese dioxide (MnO2) or potassium permanganate (KMnO4) under controlled conditions.

  • Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Halogenation or nitration reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products:

  • Oxidation: Oxidized derivatives of pyrazoline.

  • Reduction: Amino-substituted derivatives.

  • Substitution: Various substituted pyrazoline compounds.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of other complex organic molecules.

  • Serves as an intermediate in the production of agrochemicals and pharmaceuticals.

Biology and Medicine:

  • Explored for its potential as an anti-inflammatory agent due to its pyrazoline core.

  • Studied for potential anticancer properties through its ability to inhibit certain enzyme activities.

Industry:

  • Utilized in the development of novel materials with unique electronic properties.

  • Acts as a ligand in coordination chemistry.

Mechanism of Action

Mechanism: The exact mechanism depends on its application. As an anti-inflammatory agent, it may inhibit cyclooxygenase (COX) enzymes. Its anticancer properties might involve the inhibition of topoisomerase enzymes, leading to apoptosis in cancer cells.

Molecular Targets and Pathways:

  • Cyclooxygenase (COX): Inhibits enzyme activity, reducing inflammation.

  • Topoisomerase: Inhibits the enzyme, leading to DNA damage in cancer cells.

Comparison with Similar Compounds

  • 4-[3-(4-chlorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid.

  • 4-[3-(4-fluorophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid.

  • 4-[3-(4-methylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid.

Uniqueness: The presence of a bromophenyl group imparts unique electronic properties compared to its chloro, fluoro, and methyl analogs. These variations can influence its reactivity and biological activity, making 4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid particularly interesting for specific applications in medicinal chemistry and material science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-(4-bromophenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

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